Cas no 70102-35-1 (2-nitrobenzene-1-carbothioamide)

2-Nitrobenzene-1-carbothioamide is a nitro-substituted benzothioamide derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring both a nitro group and a carbothioamide moiety, makes it a versatile intermediate for the preparation of heterocyclic compounds and bioactive molecules. The nitro group enhances reactivity in electrophilic substitution and reduction reactions, while the carbothioamide functionality allows for further derivatization, such as cyclization or condensation reactions. This compound is particularly useful in the synthesis of thiazole and benzothiazole derivatives, which are of interest in medicinal chemistry. Its stability and well-defined reactivity profile make it a reliable reagent for targeted synthetic pathways.
2-nitrobenzene-1-carbothioamide structure
70102-35-1 structure
Product Name:2-nitrobenzene-1-carbothioamide
CAS No:70102-35-1
MF:C7H6N2O2S
MW:182.199739933014
CID:581385
PubChem ID:3608805
Update Time:2025-08-05

2-nitrobenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide, 2-nitro-
    • 2-nitrobenzene-1-carbothioamide
    • 2-nitrobenzothioamide
    • 2-nitrobenzthioamide
    • 2-Nitro-thiobenzamid
    • 2-nitrothiobenzamide
    • AC1MTW4W
    • CTK2I1054
    • NSC263814
    • SCHEMBL1206488
    • CS-0252058
    • YERIUXACOMCCJG-UHFFFAOYSA-N
    • 70102-35-1
    • nitrobenzothioamide
    • 2-nitro-thiobenzamide
    • 2-nitrobenzenecarbothioamide
    • DTXSID80394136
    • AKOS003368708
    • NSC-263814
    • EN300-58856
    • NSC 263814
    • Inchi: 1S/C7H6N2O2S/c8-7(12)5-3-1-2-4-6(5)9(10)11/h1-4H,(H2,8,12)
    • InChI Key: YERIUXACOMCCJG-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC=CC=1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 182.01508
  • Monoisotopic Mass: 182.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.425
  • Boiling Point: 346.2°Cat760mmHg
  • Flash Point: 163.2°C
  • Refractive Index: 1.692
  • PSA: 69.16

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2-nitrobenzene-1-carbothioamide Suppliers

Amadis Chemical Company Limited
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(CAS:70102-35-1)2-nitrobenzene-1-carbothioamide
Order Number:A962877
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:14
Price ($):1126.0
Email:sales@amadischem.com

Additional information on 2-nitrobenzene-1-carbothioamide

2-Nitrobenzene-1-Carbothioamide (CAS No. 70102-35-1)

2-Nitrobenzene-1-carbothioamide, also known by its CAS number 70102-35-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thioamide group with a nitro group on a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-nitrobenzene-1-carbothioamide typically involves multi-step processes, often starting from benzene derivatives. Recent advancements in synthetic chemistry have enabled more efficient routes to this compound, leveraging techniques such as Bergman cyclization and Mitsunobu reaction. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its intended applications.

In terms of chemical properties, 2-nitrobenzene-1-carbothioamide exhibits strong electron-withdrawing effects due to the presence of the nitro group. This characteristic makes it highly reactive in various chemical transformations. For instance, it has been employed as an intermediate in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The thioamide group further contributes to its versatility, allowing for additional functionalization and reactivity.

The application of 2-nitrobenzene-1-carbothioamide extends beyond traditional organic synthesis. Recent studies have highlighted its potential in materials science, particularly in the development of novel polymers and coatings. The compound's ability to form stable bonds with other molecules makes it an attractive candidate for creating high-performance materials with tailored properties such as thermal stability and mechanical strength.

In the context of drug discovery, 2-nitrobenzene-1-carbothioamide has shown promise as a lead compound for developing bioactive agents. Its structure provides a scaffold for attaching various functional groups, enabling researchers to explore its potential in treating diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated its ability to modulate key cellular pathways, suggesting further investigation into its therapeutic potential.

The environmental impact of synthesizing and using 2-nitrobenzene-1-carbothioamide is another area of active research. Scientists are exploring greener synthesis methods that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemistry practices and reduce the ecological footprint of chemical manufacturing.

In conclusion, 2-nitrobenzene-1-carbothioamide, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from organic synthesis to materials science and drug discovery. As researchers delve deeper into understanding its properties and optimizing its synthesis, this compound is poised to contribute significantly to future advancements in these fields.

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Amadis Chemical Company Limited
(CAS:70102-35-1)2-nitrobenzene-1-carbothioamide
A962877
Purity:99%
Quantity:1g
Price ($):1126.0
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